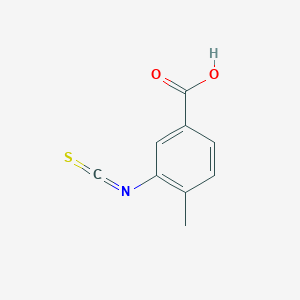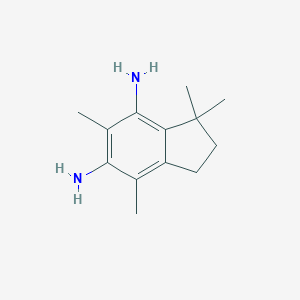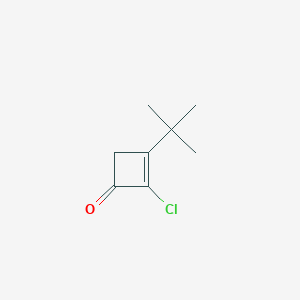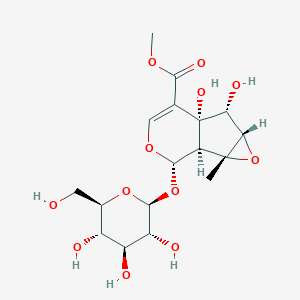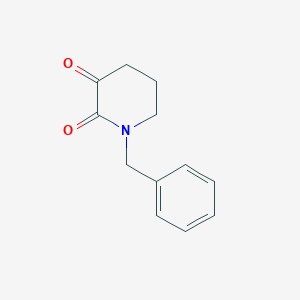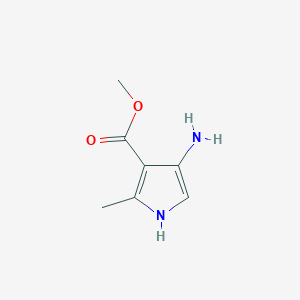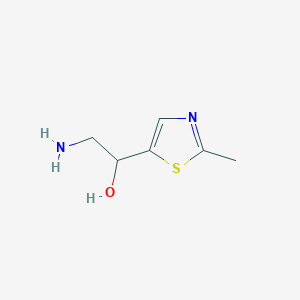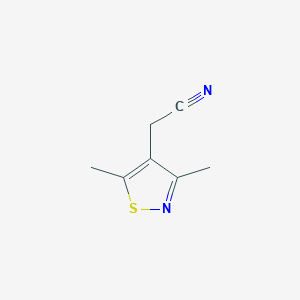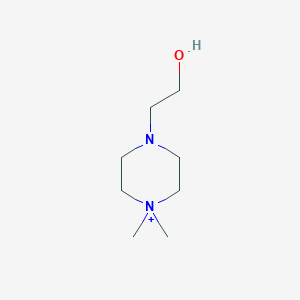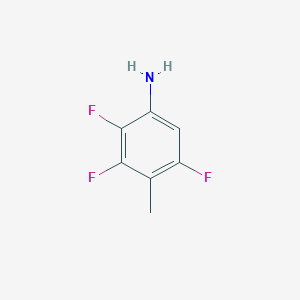
2,3,5-Trifluoro-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trifluoro-4-methylaniline (TFMA) is a chemical compound that belongs to the class of aromatic amines. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2,3,5-Trifluoro-4-methylaniline is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are inflammatory mediators. 2,3,5-Trifluoro-4-methylaniline has also been shown to modulate the activity of certain enzymes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2,3,5-Trifluoro-4-methylaniline has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 2,3,5-Trifluoro-4-methylaniline has also been found to have an inhibitory effect on the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,5-Trifluoro-4-methylaniline is a useful compound for laboratory experiments due to its unique properties and applications. It is relatively easy to synthesize and has been extensively studied in scientific research. However, it is important to note that 2,3,5-Trifluoro-4-methylaniline can be toxic if not handled properly, and caution should be exercised when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 2,3,5-Trifluoro-4-methylaniline. One area of interest is the development of new anti-inflammatory and analgesic drugs based on the structure of 2,3,5-Trifluoro-4-methylaniline. Another area of interest is the study of 2,3,5-Trifluoro-4-methylaniline's potential use in the treatment of cancer, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of 2,3,5-Trifluoro-4-methylaniline and its effects on various physiological and biochemical processes.
Synthesemethoden
2,3,5-Trifluoro-4-methylaniline can be synthesized using various methods, including the nitration of 2,3,5-trifluoroanisole followed by reduction with tin and hydrochloric acid. Another method involves the reaction of 4-methylaniline with trifluoroacetic anhydride in the presence of a catalyst such as trifluoromethanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trifluoro-4-methylaniline has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to possess potent anti-inflammatory, analgesic, and antipyretic properties. 2,3,5-Trifluoro-4-methylaniline has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
119915-59-2 |
|---|---|
Produktname |
2,3,5-Trifluoro-4-methylaniline |
Molekularformel |
C7H6F3N |
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
2,3,5-trifluoro-4-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-4(8)2-5(11)7(10)6(3)9/h2H,11H2,1H3 |
InChI-Schlüssel |
VNJAHBKLFOVDND-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1F)F)N)F |
Kanonische SMILES |
CC1=C(C=C(C(=C1F)F)N)F |
Synonyme |
Benzenamine, 2,3,5-trifluoro-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



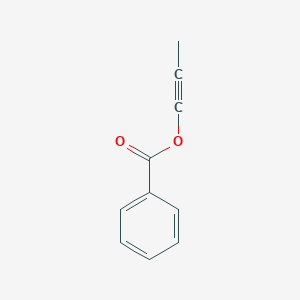
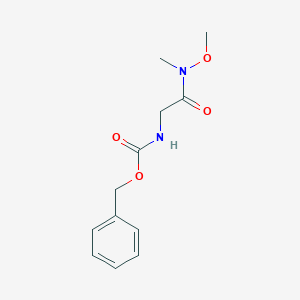
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
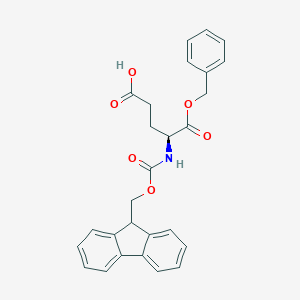
![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)
